3-Aminocarbonyl-2-fluorophenylboronic acid
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Overview
Description
“3-Aminocarbonyl-2-fluorophenylboronic acid” is a compound that falls under the category of boronic acids . Boronic acids are known for their wide applications in organic synthesis and drug design .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One common method is the electrophilic trapping of an organometallic reagent with a boric ester . Another approach involves the catalytic protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BFNO3 . This compound has a molecular weight of 182.945 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their reactivity in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They also participate in Rhodium and Palladium-catalyzed substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3 and a boiling point of 354.3±52.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Chemical Transformations
Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) highlighted the use of similar boronic acids in the synthesis of aryl bromides and chlorides, demonstrating the versatility of these compounds in chemical transformations (Szumigala et al., 2004).
Photonic Crystal Glucose-Sensing Material : Alexeev et al. (2004) utilized derivatives like 4-amino-3-fluorophenylboronic acid in developing photonic glucose-sensing materials, suitable for noninvasive glucose monitoring in tear fluid (Alexeev et al., 2004).
Emission Turn-On of Saccharide Sensors : Chapin et al. (2017) researched ortho-aminomethylphenylboronic acid-based receptors, which are used as molecular sensors for saccharides, highlighting the crucial role these compounds play in sensing technologies (Chapin et al., 2017).
Spectroscopic Studies and Sensor Development
Spectroscopic Studies of Phenylboronic Acids : Piergies et al. (2013) conducted extensive spectroscopic studies on compounds like 2-fluorophenylboronic acid, crucial for understanding their adsorption mechanisms and potential applications in sensing technologies (Piergies et al., 2013).
Mechanisms of Boronate Ester Formation : Sun et al. (2019) discussed the mechanisms behind boronate ester formation in ortho-aminomethylphenylboronic acids, which are integral to carbohydrate sensing using phenylboronic acids (Sun et al., 2019).
Bacteria Detection Sensor : Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection, showcasing the potential of these compounds in medical diagnostics (Wannapob et al., 2010).
Synthesis and Drug Development
Preparation of Amino-3-arylindoles : Ding et al. (2017) utilized arylboronic acids like 3-fluoro-2-formylphenylboronic acid in synthesizing amino-3-arylindoles, illustrating the role of these compounds in medicinal chemistry (Ding et al., 2017).
Synthesis of α-Aminoboronates : Reyes et al. (2019) researched the synthesis of α-aminoboronates, highlighting the importance of boronic acids in the efficient synthesis of compounds with biomedical applications (Reyes et al., 2019).
Nanotechnology and Materials Science
- Synthesis of SiO2/Poly(3-aminophenylboronic acid) Composites : Zhang et al. (2007) synthesized composites using 3-aminophenylboronic acid, demonstrating its applications in the field of nanotechnology and materials science (Zhang et al., 2007).
Mechanism of Action
Target of Action
The primary target of 3-Aminocarbonyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 182945 and a density of 14±01 g/cm3 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
Future Directions
Boronic acids, including “3-Aminocarbonyl-2-fluorophenylboronic acid”, continue to be a subject of research due to their wide applications in organic synthesis and drug design . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .
Properties
IUPAC Name |
(3-carbamoyl-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYOTCFMGEGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-76-9 |
Source
|
Record name | (3-carbamoyl-2-fluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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